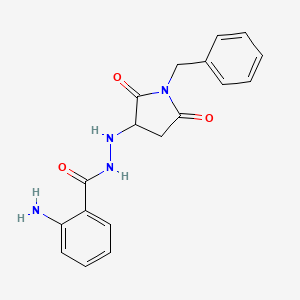

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be related to a group of molecules that have shown analgesic, antiallodynic, and anticonvulsant activity . These molecules have been studied for their effects in animal models of pain and epilepsy .

Chemical Reactions Analysis

The compound seems to be related to a group of molecules that have shown to increase monoclonal antibody production . These compounds suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Aplicaciones Científicas De Investigación

Peptide Synthesis

2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide: is a valuable compound in the field of peptide synthesis. It acts as a powerful acylating agent, frequently used for preparing peptides and their mimetics and conjugates . These peptides play a crucial role in cell biology due to their interactions with proteins and their ability to cross biological barriers while being less susceptible to protease attacks .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and synthesis of selective, high-affinity ligands. By replacing portions of peptides with nonpeptide structures, researchers can obtain peptide derivatives that overcome several drawbacks of therapeutic peptides, such as poor bioavailability and limited receptor subtype selectivity . This approach is significant for developing new medications with enhanced efficacy and reduced side effects.

Drug Discovery

The compound’s role in drug discovery is linked to its ability to facilitate the synthesis of benzotriazole derivatives. These derivatives are crucial for creating mechanistic approaches in drug discovery, offering a broad substrate scope and functionalization potential. They exhibit various biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects, which are essential for identifying new therapeutic agents .

Biological Barrier Penetration

Due to its structural properties, 2-amino-N’-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide can be used to develop low molecular weight peptides that can easily penetrate biological barriers. This characteristic is particularly beneficial for delivering therapeutic agents to specific sites within the body, enhancing the effectiveness of drugs .

Protease Resistance

Peptides derived from this compound are less susceptible to protease attacks, which is a significant advantage in developing long-lasting therapeutic agents. Protease resistance ensures that the peptides maintain their structural integrity and functionality for a more extended period after administration .

Biomolecule Derivatization

The compound is also used in the derivatization of biomolecules to improve their therapeutic properties. Derivatization can lead to increased selectivity and affinity for specific receptors, which is crucial for targeted therapies. This application is particularly relevant in the development of personalized medicine, where treatments are tailored to individual patients’ needs .

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-14-9-5-4-8-13(14)17(24)21-20-15-10-16(23)22(18(15)25)11-12-6-2-1-3-7-12/h1-9,15,20H,10-11,19H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSUJYNKKCGZPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)NNC(=O)C3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N'-(1-benzyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)

![6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2355914.png)